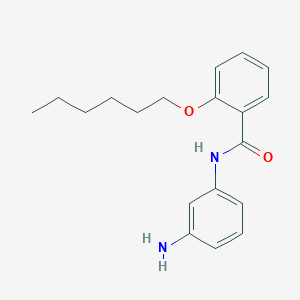

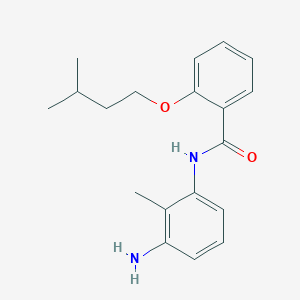

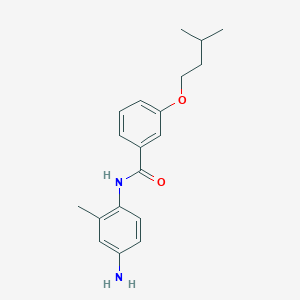

N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide

Overview

Description

N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide, also known as Isopentylbenzamide, is an aromatic amide compound with a wide range of scientific applications. Isopentylbenzamide is a versatile compound with various properties and functions that make it suitable for a variety of research purposes.

Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Potential

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a compound that inhibits histone deacetylases (HDACs) 1-3 and 11. It has shown promise as an anticancer drug, with abilities to block cancer cell proliferation, induce histone acetylation, and cause apoptosis (Zhou et al., 2008).

Neuroleptic Potential

A study on benzamides of N,N-disubstituted ethylenediamines and 1-substituted 3-aminopyrrolidines revealed potential neuroleptic activities. These compounds showed inhibitory effects on apomorphine-induced stereotypy in rats, suggesting their application in the treatment of psychosis (Iwanami et al., 1981).

Differential Therapeutic Efficacy in Tumor Treatment

4-amino-N-(2'-aminophenyl)benzamide (GOE1734) demonstrated significant growth-inhibiting efficacy in slowly proliferating rat tumors, such as osteosarcoma and mammary carcinoma, while showing less effect on rapidly growing malignancies (Berger et al., 1985).

Gastrokinetic Activity

A series of 4-amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides demonstrated potent gastrokinetic activity, affecting gastric emptying in rats and mice. This suggests their potential application in treating gastrointestinal motility disorders (Kato et al., 1992).

Anticonvulsant Activity

Ameltolide derivatives, such as 4-amino-N-(2-ethylphenyl)benzamide, showed significant anticonvulsant activity, being more effective than phenytoin in electroshock seizure tests, indicating their potential in treating seizure disorders (Lambert et al., 1995).

Enzyme Inhibition and Antimicrobial Activities

N-(3-hydroxyphenyl) benzamide and its derivatives exhibited enzyme inhibition activities against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, along with antimicrobial properties against various microorganisms (Abbasi et al., 2014).

properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(3-methylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-13(2)11-12-23-18-10-5-4-7-15(18)19(22)21-17-9-6-8-16(20)14(17)3/h4-10,13H,11-12,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFUFVXAUJOTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OCCC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

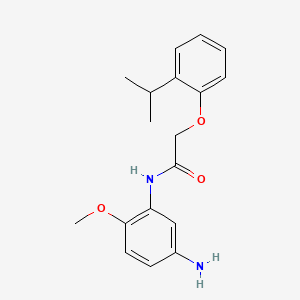

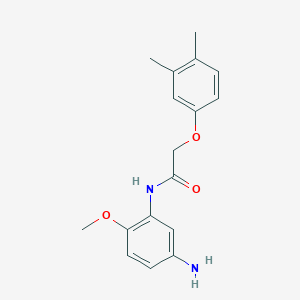

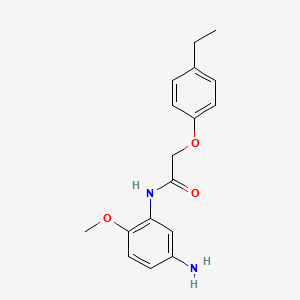

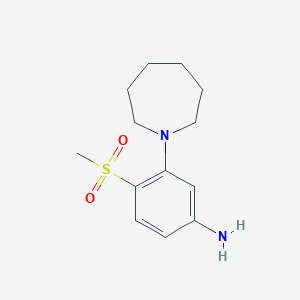

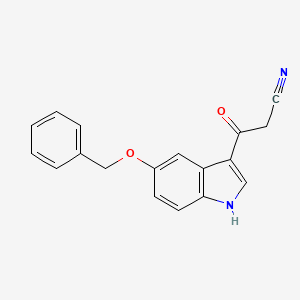

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine](/img/structure/B1384954.png)